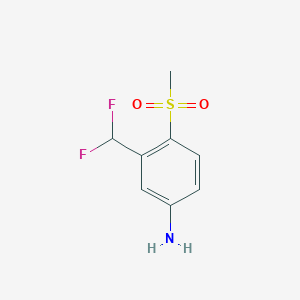![molecular formula C6H4BrN3O B13255573 3-Bromoimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B13255573.png)
3-Bromoimidazo[1,2-c]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound that contains both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-c]pyrimidin-5-ol can be synthesized through a chemodivergent synthesis approach. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but typically, the synthesis is carried out in ethyl acetate via a one-pot tandem cyclization/bromination process. The cyclization to form the imidazopyridine structure is promoted by further bromination, and no base is needed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-c]pyrimidin-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromoimidazo[1,2-c]pyrimidin-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and other biological processes.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-c]pyrimidin-5-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The imidazole and pyrimidine rings can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-b]pyridazine
- 3-Bromoimidazo[1,2-d]pyrimidine
Comparison
3-Bromoimidazo[1,2-c]pyrimidin-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 5-position. This structural feature can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-5-1-2-8-6(11)10(4)5/h1-3H,(H,8,11) |
InChI Key |
FFUSQFPLTIMHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


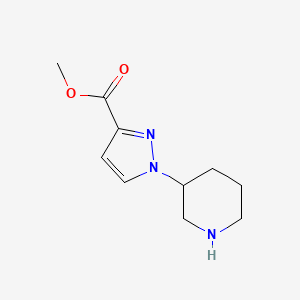

![2-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B13255496.png)
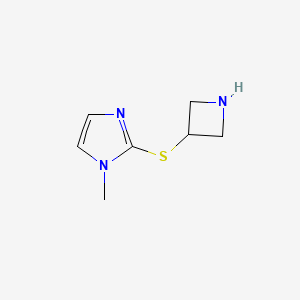
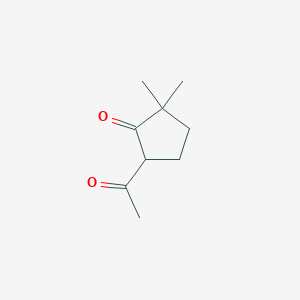
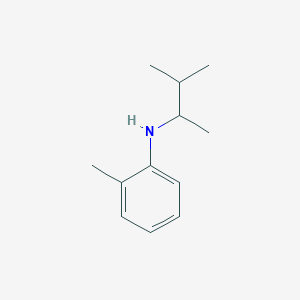
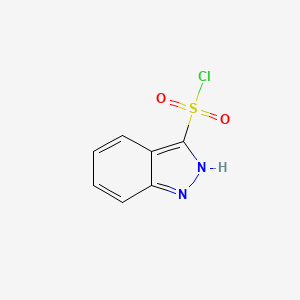
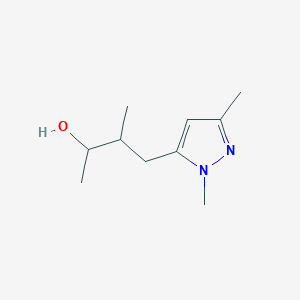
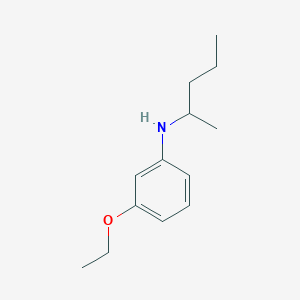

![Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13255577.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13255597.png)
